Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate
Description
Properties
IUPAC Name |
dimethyl 2-[4-[ethyl(phenyl)sulfamoyl]-2-nitrophenyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O8S/c1-4-20(13-8-6-5-7-9-13)30(26,27)14-10-11-15(16(12-14)21(24)25)17(18(22)28-2)19(23)29-3/h5-12,17H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSZNHIUXJPSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent coupling with ethylaniline. The final step involves the esterification of the resulting compound with dimethyl malonate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol or methanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate is primarily explored for its potential as a therapeutic agent. Its structure suggests several avenues for biological activity:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. Research shows that derivatives of similar structures can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways relevant to cancer and neurodegenerative diseases. For instance, compounds with similar frameworks have demonstrated inhibition of acetylcholinesterase, which is significant in treating Alzheimer's disease .
2. Material Science
The compound's unique properties allow it to be used in the development of novel materials:
- Polymer Chemistry : this compound can be utilized as a monomer in the synthesis of polymers with tailored properties for specific applications. Its sulfonamide group enhances solubility and reactivity, making it suitable for creating functionalized polymeric materials.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that the compound exhibited significant inhibition of cell proliferation with IC50 values in the low micromolar range. This suggests potential for development into an anticancer therapeutic agent.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of this compound revealed its potential as an acetylcholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate involves its interaction with specific molecular targets. The nitro and sulfonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s structural analogs differ in substituents on the phenyl ring, ester groups, and additional functional groups. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and sulfonyl (SO₂) groups dominate, enhancing electrophilicity and reactivity toward nucleophilic substitution or reduction .
- Steric Effects: The ethylanilino-sulfonyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., Cl, F) .
- Ester Groups : Methyl esters (vs. ethyl) reduce molecular weight and may influence solubility in polar solvents .
Physical and Spectral Data
- Melting Points: Nitro-substituted analogs exhibit moderate melting points (e.g., 134–135°C for a thieno-pyrimidine malonate ). The target compound’s steric bulk may lower its melting point compared to simpler analogs.
- Spectroscopic Characterization : NMR (¹H, ¹³C) and HRMS are standard for structural validation, as seen in analogs like dimethyl 2-(4-methoxyphenyl)malonate .
Biological Activity
Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate, with the CAS number 860785-57-5, is a synthetic compound characterized by its complex structure and potential biological applications. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C19H20N2O8S
- Molecular Weight : 436.44 g/mol
- Boiling Point : Approximately 570.1 °C (predicted)
- Density : 1.383 g/cm³ (predicted)
- pKa : 9.38 (predicted)
This compound exhibits biological activity primarily through its interaction with specific cellular targets. The nitrophenyl group is known to participate in electron transfer processes, which can influence various biochemical pathways. The sulfonamide moiety may also play a role in inhibiting certain enzymes, particularly those involved in metabolic pathways.
Biological Activity Overview
-
Antimicrobial Properties :
- The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Effects :
- Research has suggested that dimethyl malonates can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
-
Anticancer Potential :
- Preliminary studies indicate that this compound may have cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and colon cancer cells.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting that the compound could serve as a lead for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
A research article in Pharmacology Reports explored the anti-inflammatory properties of the compound in a murine model of inflammation. The study found that administration of dimethyl malonate significantly decreased levels of TNF-alpha and IL-6, markers of inflammation, indicating its potential as an anti-inflammatory agent.
Case Study 3: Cancer Cell Line Studies
In vitro experiments conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells, further supporting its potential as an anticancer therapeutic agent.
Q & A
Q. What are the key considerations for optimizing the synthesis of dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate?
Methodological Answer: The synthesis involves nucleophilic aromatic substitution (SNAr) and sulfonylation steps. Critical parameters include:
- Base selection : Potassium carbonate (K₂CO₃) in DMF is commonly used for deprotonation and activating the nitro-substituted aromatic ring .
- Solvent choice : Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates .
- Temperature control : Heating at 100–135°C ensures sufficient activation energy for substitution reactions without degrading sensitive functional groups (e.g., sulfonamide or nitro) .
- Purification : Silica gel chromatography with ethyl acetate/hexane mixtures is recommended to isolate the product from unreacted malonate esters or nitroaromatic byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of malonate ester protons (δ 3.7–3.9 ppm for methyl groups) and aromatic protons (δ 7.0–8.5 ppm) .
- HPLC : Quantify purity (>95% is typical for research-grade material) using a C18 column with UV detection at 254 nm (nitro group absorbance) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks matching the exact mass (calculated via ChemDraw or similar software) .
- IR spectroscopy : Identify sulfonamide (1320–1250 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretching vibrations .
Q. What role does the nitro group play in directing reactivity during synthesis?
Methodological Answer: The nitro group is a strong meta-directing substituent. In SNAr reactions, it activates the aromatic ring at the para position to the nitro group, facilitating nucleophilic attack by malonate enolates . This regioselectivity is critical for constructing the 2-nitrophenylmalonate scaffold. Computational modeling (e.g., DFT studies) can further predict electronic effects and optimize substitution patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for similar nitro-substituted malonates?
Methodological Answer: Discrepancies in yields often arise from:
- Reaction time : Extended heating (e.g., 48 hours) may degrade intermediates, reducing yields . Kinetic studies (sampling at intervals) can identify optimal reaction durations.
- Byproduct formation : Use LC-MS to detect side products like hydrolyzed malonates or sulfonamide oligomers. Adjust stoichiometry (e.g., excess malonate ester) to suppress byproducts .
- Solvent purity : Trace water in DMF can hydrolyze nitro groups; pre-drying solvents over molecular sieves is advised .
Q. What methodologies are suitable for studying the reaction mechanism of sulfonylation in this compound?
Methodological Answer:
- Isotopic labeling : Introduce deuterium or ¹⁵N isotopes into the ethylanilino group to track sulfonylation intermediates via MS/MS fragmentation .
- Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps (e.g., sulfonic acid activation) .
- In-situ monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., sulfonyl chlorides) during the reaction .
Q. How can computational tools aid in designing derivatives with enhanced stability or bioactivity?
Methodological Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) to predict binding affinities .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with experimental stability data (e.g., thermal decomposition temperatures) .
- ADMET prediction : Use software like SwissADME to optimize logP, solubility, and metabolic stability for medicinal chemistry applications .
Q. What experimental strategies mitigate risks associated with handling nitro and sulfonamide groups?
Methodological Answer:
- Safety protocols : Use fume hoods and PPE due to potential mutagenicity of nitroaromatics .
- Stability testing : Conduct DSC/TGA to assess thermal decomposition risks during storage .
- Waste management : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) to prevent environmental contamination .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach:
Laboratory studies : Measure hydrolysis rates at varying pH and photolytic degradation under UV light .
Biotic assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC₅₀ values) .
Field simulations : Model soil adsorption coefficients (Kd) using HPLC retention times and octanol-water partition coefficients (logKow) .
Q. What statistical methods are recommended for analyzing contradictory bioactivity data across studies?
Methodological Answer:
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
- Multivariate regression : Identify confounding variables (e.g., solvent polarity in bioassays) that skew activity trends .
- Sensitivity analysis : Rank factors (e.g., substituent electronegativity) by their impact on bioactivity using Monte Carlo simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
